molecular formula C18H24N4O3 B2492911 Tert-butyl [1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate CAS No. 1986518-74-4

Tert-butyl [1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate

Cat. No.: B2492911
CAS No.: 1986518-74-4
M. Wt: 344.415
InChI Key: WYTFVMPDHJQPMB-UHFFFAOYSA-N
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Description

Tert-butyl [1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyridine ring, an oxadiazole ring, and a cyclohexyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the pyridine ring: This step often involves coupling reactions such as Suzuki or Heck coupling to introduce the pyridine moiety.

    Formation of the cyclohexyl group: This can be done through hydrogenation or other suitable methods to introduce the cyclohexyl ring.

    Introduction of the tert-butyl carbamate group: This is usually achieved through the reaction of the amine with tert-butyl chloroformate under basic conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amines.

    Substitution: The compound can undergo various substitution reactions, especially at the pyridine ring, where halogenation or alkylation can occur.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkyl halides are commonly used under conditions such as reflux or in the presence of catalysts.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Amines derived from the oxadiazole ring.

    Substitution: Halogenated or alkylated derivatives of the pyridine ring.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as thermal stability or conductivity.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving pyridine or oxadiazole-containing enzymes.

    Drug Development: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine:

    Therapeutic Agents: The compound can be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules or disease markers.

Industry:

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Agriculture: It can be used in the development of agrochemicals, such as pesticides or herbicides.

Mechanism of Action

The mechanism of action of tert-butyl [1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The pyridine and oxadiazole rings can interact with enzymes or receptors, modulating their activity. The cyclohexyl group provides structural stability and enhances the compound’s binding affinity. The tert-butyl carbamate group can protect the amine functionality, allowing for selective interactions with biological targets.

Comparison with Similar Compounds

    Pyridine derivatives: Compounds such as pyridine N-oxides and halogenated pyridines.

    Oxadiazole derivatives: Compounds like 1,2,4-oxadiazole-5-carboxylic acid and its esters.

    Cyclohexyl carbamates: Compounds such as cyclohexyl isocyanate and its derivatives.

Uniqueness: Tert-butyl [1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and biological activity. The presence of both pyridine and oxadiazole rings provides multiple sites for interaction with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

tert-butyl N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-17(2,3)24-16(23)21-18(9-5-4-6-10-18)15-20-14(22-25-15)13-7-11-19-12-8-13/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTFVMPDHJQPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)C2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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